molecular formula C5H13ClFN B11762568 4-Fluoropentan-1-amine hydrochloride

4-Fluoropentan-1-amine hydrochloride

Cat. No.: B11762568
M. Wt: 141.61 g/mol
InChI Key: ACBRPDOIRILLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFN. It is a derivative of pentanamine, where a fluorine atom is substituted at the fourth position of the pentane chain. This compound is typically used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropentan-1-amine hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoropentyl halide with ammonia or an amine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoropentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

4-Fluoropentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoropentan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropentan-1-amine hydrochloride
  • 4-Bromopentan-1-amine hydrochloride
  • 4-Iodopentan-1-amine hydrochloride

Uniqueness

4-Fluoropentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H13ClFN

Molecular Weight

141.61 g/mol

IUPAC Name

4-fluoropentan-1-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-5(6)3-2-4-7;/h5H,2-4,7H2,1H3;1H

InChI Key

ACBRPDOIRILLLG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.